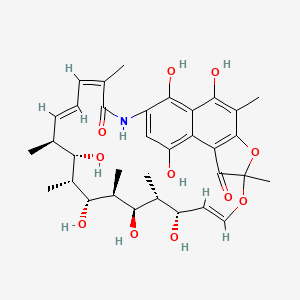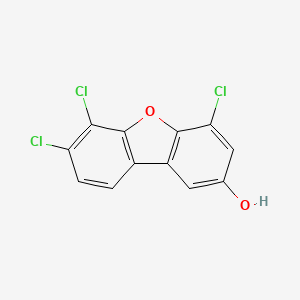
8-Hydroxy-3,4,6-trichlorodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-3,4,6-trichlorodibenzofuran is a member of dibenzofurans.
Scientific Research Applications
Metabolism and Biochemical Pathways
8-Hydroxy-3,4,6-trichlorodibenzofuran, a chlorinated dibenzofuran derivative, has been a subject of study in various contexts of scientific research, particularly in understanding its metabolism and biochemical pathways. For example, studies have investigated the metabolism of related chlorinated dibenzofurans in rats. These studies found that compounds like 2,3,7,8-tetrachlorodibenzofuran (TCDF) and 2,8-dichlorodibenzofuran (DCDF) undergo complex metabolic pathways, leading to the formation of various hydroxylated and sulfur-containing metabolites (Burka, McGown, & Tomer, 1990), (Kuroki, Hattori, Haraguchi, & Masuda, 1989).
Antagonistic Properties
Research has also explored the antagonistic properties of certain chlorodibenzofurans. For instance, compounds like 6-methyl-1,3,8-trichlorodibenzofuran (MCDF) have been studied for their ability to partially antagonize the induction of hepatic microsomal aryl hydrocarbon hydroxylase by TCDD, demonstrating the potential for these compounds to interact with specific receptors and affect enzyme activity (Harris, Zacharewski, Astroff, & Safe, 1989).
Antitumorigenic Activities
Further studies have explored the antitumorigenic activities of derivatives like 6-MCDF, investigating their efficacy in inhibiting tumor growth, such as in rat mammary tumor models. These studies have highlighted the potential therapeutic applications of these compounds in cancer treatment (McDougal, Wilson, & Safe, 1997).
Receptor Binding Affinities
Additionally, the receptor binding affinities of polychlorinated dibenzofurans have been quantified, providing insights into their interaction mechanisms with biological receptors. These studies are crucial in understanding the pharmacodynamics of these compounds (Farrell, Safe, & Safe, 1989).
properties
Molecular Formula |
C12H5Cl3O2 |
|---|---|
Molecular Weight |
287.5 g/mol |
IUPAC Name |
4,6,7-trichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H5Cl3O2/c13-8-2-1-6-7-3-5(16)4-9(14)11(7)17-12(6)10(8)15/h1-4,16H |
InChI Key |
YLPGDDLRALHEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)O)Cl)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



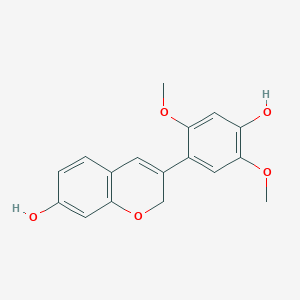
![2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-](/img/structure/B1245142.png)
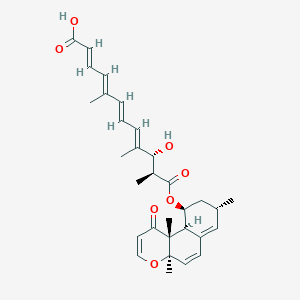
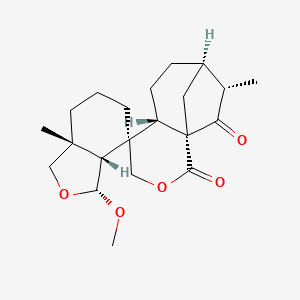
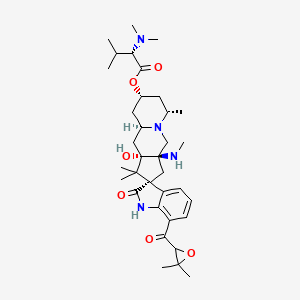
![3-[5-(4-Chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine](/img/structure/B1245146.png)
![4-{(3-Aminophenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-N,N-diethylbenzamide](/img/structure/B1245149.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1245154.png)
![3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one](/img/structure/B1245155.png)
![(2S,3S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-12-[(2S)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-7-methyl-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methylpentanoic acid](/img/structure/B1245158.png)
![6-methyl-2-[(10S,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B1245160.png)
![(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one](/img/structure/B1245161.png)
